molecular formula C6H4F8O B6292066 (2H-Octafluorocyclopentyl)methanol, 97% CAS No. 7481-14-3

(2H-Octafluorocyclopentyl)methanol, 97%

Cat. No. B6292066
CAS RN: 7481-14-3
M. Wt: 244.08 g/mol
InChI Key: HUONYCOHKSKXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Octafluorocyclopentyl)methanol, 97%, is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless liquid with a boiling point of 67°C and a melting point of -20°C. It is a versatile compound that can be used in a variety of laboratory experiments, with a range of advantages and limitations.

Scientific Research Applications

2H-Octafluorocyclopentyl)methanol, 97%, is used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in the synthesis of pharmaceuticals and other compounds, and as a catalyst in the synthesis of polymers. It is also used in the preparation of organometallic compounds, in the synthesis of fluorinated compounds, and in the preparation of organofluorine compounds.

Mechanism of Action

The mechanism of action of 2H-Octafluorocyclopentyl)methanol, 97%, is not fully understood. However, it is known that the compound acts as a nucleophile, which means that it can form bonds with electrophiles. This allows it to react with other compounds, forming new compounds. Additionally, the compound can act as a Lewis acid, which means that it can accept electrons from other compounds. This allows it to form complexes with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-Octafluorocyclopentyl)methanol, 97%, are not well understood. However, it is known that the compound is not toxic to humans and animals, and is generally regarded as safe for use in laboratory experiments. Additionally, the compound has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2H-Octafluorocyclopentyl)methanol, 97%, has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its low toxicity and relatively low cost, which makes it a suitable choice for many laboratory experiments. Additionally, the compound is relatively stable and has a low melting point, which makes it easy to use in a wide range of experiments. However, the compound is also highly volatile, which can make it difficult to use in certain experiments. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2H-Octafluorocyclopentyl)methanol, 97%. One potential direction is the use of the compound in the synthesis of pharmaceuticals and other compounds. Additionally, the compound could be used in the synthesis of organometallic compounds and in the preparation of organofluorine compounds. Additionally, the compound could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, the compound could be used in the development of new polymers and other materials.

Synthesis Methods

2H-Octafluorocyclopentyl)methanol, 97%, is synthesized through a two-step process. The first step involves the reaction of 1,1,1-trifluoro-2-propanol with sodium hydroxide to form a sodium alkoxide. This is then reacted with anhydrous hydrogen fluoride to form the desired compound. The reaction can be summarized as follows:
1,1,1-trifluoro-2-propanol + sodium hydroxide → sodium alkoxide
Sodium alkoxide + anhydrous hydrogen fluoride → 2H-Octafluorocyclopentyl)methanol, 97%

properties

IUPAC Name

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O/c7-2-3(8,1-15)5(11,12)6(13,14)4(2,9)10/h2,15H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUONYCOHKSKXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H-Octafluorocyclopentyl)methanol, 97%

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